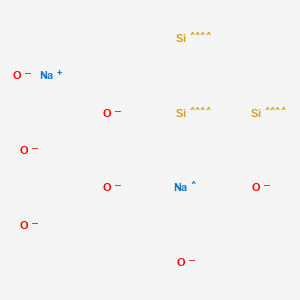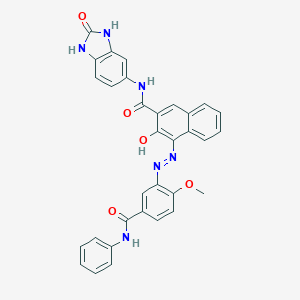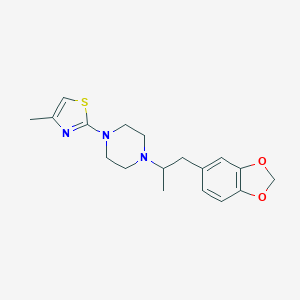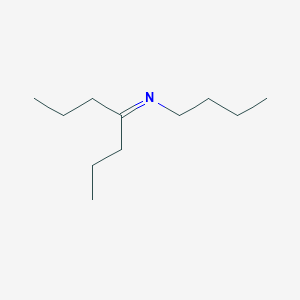
N-(1-Adamantyl)urea
描述
Synthesis Analysis
N-(1-Adamantyl)urea and its derivatives are synthesized through reactions involving adamantane or adamantane-based isocyanates with amines or anilines. For instance, Danilov et al. (2021) described the synthesis of 1,3-disubstituted ureas containing an adamantane moiety by reacting 1-(isocyanatomethyl)adamantane with monohalo- and dihaloanilines, achieving yields up to 92% (Danilov, D'yachenko, Kuznetsov, Burmistrov, & Butov, 2021).
Molecular Structure Analysis
The molecular structure of N-(1-Adamantyl)urea has been elucidated using X-ray diffraction techniques. Yun (2006) determined the crystal structure, revealing that it belongs to the monoclinic system with space group P21/c. The adamantane cage exhibits a stable tricyclo structure with chair conformation (Yun, 2006).
Chemical Reactions and Properties
N-(1-Adamantyl)urea derivatives have shown potential as inhibitors for various enzymes. Danilov et al. (2019) synthesized derivatives containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, which displayed inhibitory activity against human soluble epoxide hydrolase (Danilov, D'yachenko, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for the application of N-(1-Adamantyl)urea derivatives. Butov, Burmistrov, and Danilov (2017) reported that ureas synthesized from R-adamant-1-yl isocyanates showed increased solubility in water and reduced melting points, enhancing their applicability as epoxide hydrolase inhibitors (Butov, Burmistrov, & Danilov, 2017).
Chemical Properties Analysis
The chemical properties of N-(1-Adamantyl)urea derivatives, such as reactivity and binding affinity to biological targets, have been extensively studied. These compounds have been explored for their antimicrobial, antiviral, and anticancer properties. For example, Arshad et al. (2021) synthesized a novel adamantane-naphthyl thiourea conjugate and assessed its DNA binding, urease enzyme inhibition, and anticancer activities, demonstrating significant biological activity (Arshad, Saeed, Perveen, Ujan, Farooqi, Channar, Shabir, El‐Seedi, Javed, Yamin, Bolte, & Hökelek, 2021).
科学研究应用
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : N-(1-Adamantyl)urea derivatives have been studied for their potential as antimicrobial agents . These compounds were designed, synthesized, and characterized using various spectral techniques .
- Methods of Application : The compounds were screened in vitro against several bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans) .
Structural Studies
- Scientific Field : Structural Chemistry
- Application Summary : The molecular and crystal structures of N-(1-Adamantyl)urea derivatives have been studied . The focus was on the influence of structural characteristics of substituents and the presence of solvate molecules on the conformation of ureas in crystals and their supramolecular organization .
- Methods of Application : X-ray diffraction (XRD) study was conducted on five representatives of the series of disubstituted ureas containing the adamantan-1-yl fragment .
- Results : It was shown that the crystals of these compounds are formed by a system of intermolecular hydrogen bonds .
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : N-(1-Adamantyl)urea is used in the synthesis of unsaturated adamantane derivatives . These compounds are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The synthesis of unsaturated adamantane derivatives involves various methods including dehydrogenation of adamantane itself, laser-induced dehydrogenation of adamantane and alkyladamantanes, and oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
- Results : The synthesis of unsaturated adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .
Research Applications
- Scientific Field : Various Fields
- Application Summary : N-(1-Adamantyl)urea is a useful chemical compound with a variety of research applications . It is offered in various sizes for research, pilot-scale, or production applications, from milligrams to multi-kilogram batches .
- Methods of Application : The specific methods of application vary depending on the research context .
- Results : The results or outcomes obtained also vary depending on the specific research application .
Quantum-Chemical Calculations
- Scientific Field : Computational Chemistry
- Application Summary : N-(1-Adamantyl)urea is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods of Application : The specific methods of application vary depending on the research context .
- Results : The results or outcomes obtained also vary depending on the specific research application .
R&D Use
- Scientific Field : Various Fields
- Application Summary : N-(1-Adamantyl)urea is identified for R&D use only . It is not advised for medicinal, household or other use .
- Methods of Application : The specific methods of application vary depending on the research context .
- Results : The results or outcomes obtained also vary depending on the specific research application .
安全和危害
未来方向
属性
IUPAC Name |
1-adamantylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHPAUOLCHORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156693 | |
| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)urea | |
CAS RN |
13072-69-0 | |
| Record name | 1-Adamantylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13072-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




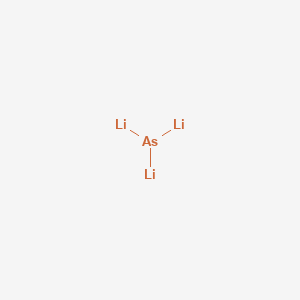
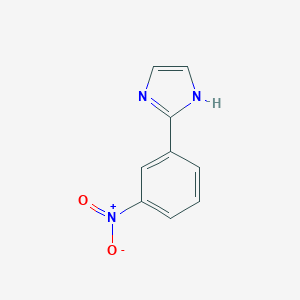

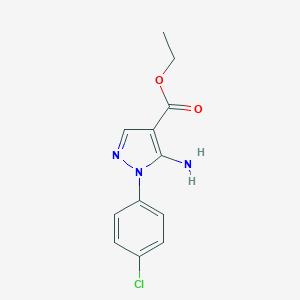
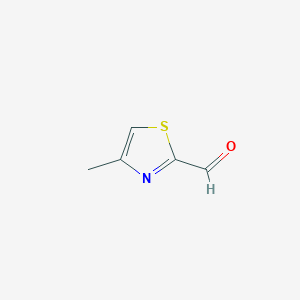
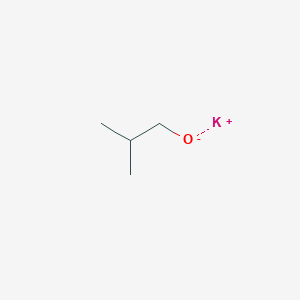
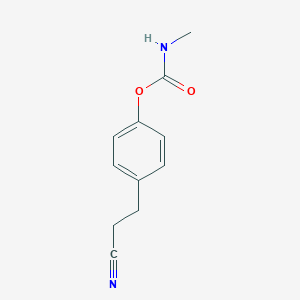
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

